molecular formula C5H7NO B1337808 2(1H)-Pyridinone, 3,4-dihydro- CAS No. 57147-25-8

2(1H)-Pyridinone, 3,4-dihydro-

Cat. No. B1337808
CAS RN: 57147-25-8
M. Wt: 97.12 g/mol
InChI Key: ZPOODPZCZLCUAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydropyridin-2(1H)-ones has been explored through various methods. A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed, leading to the efficient creation of these compounds. The process is influenced by the structure of the cyclic 1,3-diketone used, which determines the formation of either pyridinone or pyran derivatives . Another approach utilizes Vilsmeier-Ha

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Sulfolene Pyridinones as Precursors : Sulfolene derivatives of 2(1H)-pyridinone have been utilized as precursors for generating ortho-quinodimethanes, which are then trapped in situ by dienophiles. This process illustrates the compound's role in facilitating complex cycloaddition reactions, a cornerstone of synthetic organic chemistry (Govaerts et al., 2002).

Halogenated Derivatives Synthesis : The synthesis of polysubstituted 3-halo-2(1H)-pyridinones from acyclic substrates showcases the compound's adaptability in introducing functional groups that can further undergo various organic transformations, highlighting its significance in developing new synthetic routes (Agami et al., 2002).

Four-Component Reactions : A protocol for the synthesis of diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions demonstrates the compound's utility in constructing complex heterocycles efficiently, which are of significant interest in various chemical and pharmaceutical applications (Sun et al., 2011).

Medicinal Chemistry Applications

Synthesis of Bioactive Derivatives : Research into 4(1H)-pyridinone derivatives has explored their potential in producing compounds with analgesic and anti-inflammatory activities, indicating the structural importance of the 2(1H)-pyridinone scaffold in drug design and discovery (Oztürk et al., 2001).

Building Blocks for Synthetic Relevance : The 3,4-dihydro-2(1H)-pyridones and their derivatives are highlighted for their biological activity and synthetic versatility. Their role as precursors to various biologically active compounds underlines their significance in the development of new therapeutic agents, showcasing the compound's broad applicability in medicinal chemistry (Chalán-Gualán et al., 2022).

Material Science and Other Applications

Optical and Junction Characteristics : Investigations into the structural and optical properties of pyridine derivatives, including those related to 2(1H)-pyridinone, have led to insights into their potential applications in materials science, such as in the development of photosensors and other electronic devices (Zedan et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 3,4-Dihydro-2(1H)-quinolinone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3,4-dihydro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOODPZCZLCUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447514
Record name 2(1H)-Pyridinone, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 3,4-dihydro-

CAS RN

57147-25-8
Record name 3,4-Dihydro-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057147258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydropyridin-2(1H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-DIHYDRO-2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
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